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molecular formula C8H5F2N B1306068 5,7-Difluoroindole CAS No. 301856-25-7

5,7-Difluoroindole

Cat. No. B1306068
M. Wt: 153.13 g/mol
InChI Key: WZPOGQRJXZGSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278985B2

Procedure details

The impure 2-ethynyl-4,6-difluoroaniline (4.2 g, 19 mmol) from the previous example was dissolved in ethanol (75 mL), treated with sodium gold(III) chloride dihydrate (310 mg, 0.77 mmol) and stirred for 3 h under an atmosphere of nitrogen. The mixture was concentrated, taken up in ethyl acetate, washed with water, washed with sat. NaCl, dried over sodium sulfate (Na2SO4) and evaporated. Purification by flash chromatography (SiO2, 100-200 mesh; eluting with 0-15% EtOAc in hexanes containing 2% acetic acid) provided of the title product (2.0 g, ca 85% purity): 1H NMR (400 MHz, CDCl3) δ 8.32 (s, 1H), 7.26 (dd, J=4.8, 2.0 Hz, 1H), 7.09 (dd, J=9.1, 2.2 Hz, 1H), 6.74 (ddd, J=11.2, 9.3, 2.0 Hz, 1H), 6.55 (td, J=3.3, 2.2 Hz, 1H). 19F NMR (376 MHz, CDCl3) δ −122.11, −131.96. EIMS m/z 153.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
sodium gold(III) chloride dihydrate
Quantity
310 mg
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([F:11])[C:4]=1[NH2:5])#[CH:2]>C(O)C.O.O.[Au](Cl)(Cl)Cl.[Na]>[F:10][C:8]1[CH:9]=[C:3]2[C:4](=[C:6]([F:11])[CH:7]=1)[NH:5][CH:2]=[CH:1]2 |f:2.3.4.5,^1:20|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#C)C1=C(N)C(=CC(=C1)F)F
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
sodium gold(III) chloride dihydrate
Quantity
310 mg
Type
catalyst
Smiles
O.O.[Au](Cl)(Cl)Cl.[Na]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (SiO2, 100-200 mesh; eluting with 0-15% EtOAc in hexanes containing 2% acetic acid)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2C=CNC2=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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